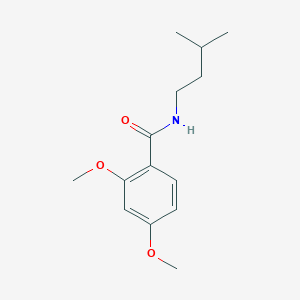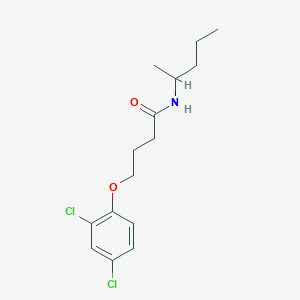
N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide, also known as ACM, is a chemical compound that has been extensively studied for its potential use in scientific research. ACM is a white crystalline powder that has a molecular weight of 311.77 g/mol and a melting point of 136-138°C. In
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide is complex and involves interactions with multiple enzymes and receptors in the body. One of the primary targets of N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide is acetylcholinesterase, which it inhibits by binding to the active site of the enzyme. This leads to an increase in the concentration of acetylcholine in the brain, which can have a range of effects on cognitive function.
In cancer cells, N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. This leads to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide are diverse and depend on the specific context in which it is used. In the brain, N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide has been shown to improve cognitive function by increasing the concentration of acetylcholine. This can lead to improved memory, attention, and learning.
In cancer cells, N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide has been shown to inhibit cell growth and induce cell death. This makes it a potential candidate for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide in lab experiments is its specificity. N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide has been shown to selectively inhibit the activity of acetylcholinesterase and topoisomerase II, making it a useful tool for studying the role of these enzymes in various biological processes.
However, there are also limitations to using N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide in lab experiments. One of the primary limitations is its potential toxicity. N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide. One area of interest is the development of new cancer therapies that use N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide or related compounds to inhibit the activity of topoisomerase II. Another area of interest is the use of N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide as a research tool to study the role of acetylcholinesterase in various biological processes, including cognitive function and neurodegenerative diseases.
In addition, there is potential for the development of new N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide derivatives with improved specificity and reduced toxicity. These compounds could be useful for studying the role of acetylcholinesterase and topoisomerase II in various biological processes.
Synthesemethoden
N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide can be synthesized through a multi-step process that involves the reaction of 2-chloro-5-methoxybenzoic acid with acetyl chloride, followed by the reaction of the resulting product with 3-aminoacetophenone. The final product is obtained through recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide has been studied for its potential use as a research tool in various fields, including neuroscience and cancer research. In neuroscience, N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can have a range of effects on cognitive function, including improved memory and attention.
In cancer research, N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide has been shown to inhibit the growth of cancer cells by interfering with the activity of certain enzymes involved in cell division and proliferation. This makes N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide a potential candidate for the development of new cancer therapies.
Eigenschaften
Molekularformel |
C16H14ClNO3 |
|---|---|
Molekulargewicht |
303.74 g/mol |
IUPAC-Name |
N-(3-acetylphenyl)-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C16H14ClNO3/c1-10(19)11-4-3-5-13(8-11)18-16(20)14-9-12(17)6-7-15(14)21-2/h3-9H,1-2H3,(H,18,20) |
InChI-Schlüssel |
HPVOJTCIXMYVBJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291330.png)









![Ethyl 2-[(cyclohexylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B291348.png)
![N-(9-oxo-9H-thioxanthen-2-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291349.png)

